N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O2S2 and its molecular weight is 415.91. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Applications
Research has highlighted the use of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide derivatives in antimycobacterial applications. Nallangi et al. (2014) developed twenty derivatives of this compound, which were tested against Mycobacterium tuberculosis. They found that these compounds exhibited potent antimycobacterial activity, with one derivative being more effective than standard drugs like Ethambutol and Ciprofloxacin (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Antimicrobial Evaluation
Talupur, Satheesh, and Chandrasekhar (2021) synthesized and evaluated the antimicrobial properties of similar compounds. Their study included the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These compounds showed promising antimicrobial activities, indicating their potential use in combating various microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Activity
The compound and its derivatives have also been studied for their potential anticancer properties. Atta and Abdel‐Latif (2021) synthesized derivatives and tested them for in vitro cytotoxicity, finding that certain derivatives exhibited significant inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Dye and Textile Applications
Shams et al. (2011) explored the use of these compounds in the development of novel antimicrobial dyes for textile finishing. Their research demonstrated that these compounds could be effectively used in dyeing processes, providing both color and antimicrobial properties to fabrics (Shams, Mohareb, Helal, & Mahmoud, 2011).
Insecticidal Properties
The derivatives of this compound have also shown potential in insecticidal applications. Abdel-Raheem et al. (2021) synthesized pyridine derivatives, including 3-cyano-4,6-distyrylpyridin-2(1H)-thione, and tested their insecticidal activity, demonstrating their effectiveness against certain insect species (Abdel-Raheem, El-Dean, Hassanien, El-Sayed, Sayed, & Abd-Ella, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitmicrotubule polymerization , and some have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . These targets play crucial roles in cell division and death, respectively.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound could lead to the inhibition of cell division and/or the induction of cell death .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-10(24)23-7-6-11-13(8-21)19(27-15(11)9-23)22-18(25)17-16(20)12-4-2-3-5-14(12)26-17/h2-5H,6-7,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMLYTOZEHWNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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